molecular formula C8H10N2O2 B1272494 Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate CAS No. 69631-56-7

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Cat. No.: B1272494
CAS No.: 69631-56-7
M. Wt: 166.18 g/mol
InChI Key: LOUYGUZFGBPISB-UHFFFAOYSA-N
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Description

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O2. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrazole ring system.

Properties

IUPAC Name

methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-5-3-2-4-6(5)9-10-7/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUYGUZFGBPISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378176
Record name methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69631-56-7
Record name methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
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Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate typically involves:

  • Formation of the pyrazole ring fused to a cyclopentane ring system.
  • Introduction of the carboxylate ester group at the 3-position of the pyrazole.
  • Hydrogenation or partial saturation steps to achieve the tetrahydrocyclopenta moiety.

This is generally achieved via multi-step organic synthesis involving cyclization reactions, esterification, and selective reduction.

Stepwise Synthetic Route

Step 1: Construction of the Pyrazole Core

  • Starting from appropriate 1,3-dicarbonyl compounds or cyclopentanone derivatives, condensation with hydrazine derivatives forms the pyrazole ring.
  • The cyclopentane ring is either pre-formed or constructed simultaneously via intramolecular cyclization.

Step 2: Esterification

  • The carboxylic acid precursor (e.g., 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid) is esterified using methanol under acidic or catalytic conditions to yield the methyl ester.
  • Alternatively, direct synthesis of the methyl ester can be performed by using methyl 1,3-dicarbonyl precursors.

Step 3: Partial Saturation

  • The tetrahydrocyclopenta ring is achieved by selective hydrogenation of the pyrazole fused ring system to reduce double bonds in the cyclopentane part while preserving the pyrazole integrity.
  • Catalysts such as Pd/C under controlled hydrogen pressure are commonly employed.

Representative Synthetic Procedure (Literature-Inspired)

Step Reagents & Conditions Outcome
1 Cyclopentanone + hydrazine hydrate, reflux in ethanol Formation of cyclopenta[c]pyrazole intermediate
2 Oxidation or functional group manipulation to introduce carboxylic acid at C-3 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
3 Esterification with methanol and sulfuric acid catalyst This compound
4 Hydrogenation (Pd/C, H2, room temperature) Saturated tetrahydro ring system

Alternative Methods and Variations

  • Hydrolysis and Re-esterification: Starting from methyl esters of related pyrazole derivatives, hydrolysis to the acid followed by re-esterification can be used to improve purity or modify substituents.
  • Use of Substituted Hydrazines: To introduce methyl or other groups on the pyrazole ring, substituted hydrazines can be used in the initial cyclization step.
  • Catalytic Cyclization: Some patents describe catalytic methods to directly form the bicyclic pyrazole esters under mild conditions.

Research Findings and Data

Reaction Yields and Purity

  • Typical yields for the cyclization step range from 60% to 85%, depending on the starting materials and conditions.
  • Esterification steps generally achieve >90% yield with high purity after recrystallization.
  • Hydrogenation conditions must be carefully controlled to avoid over-reduction of the pyrazole ring.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Cyclization Temp 70–100 °C (reflux ethanol) Prolonged reflux favors complete cyclization
Esterification Temp 50–70 °C Acid catalyst (H2SO4 or HCl) used
Hydrogenation Catalyst Pd/C (10%) Room temperature to 40 °C
Hydrogen Pressure 1–3 atm Higher pressure may lead to over-reduction

Analytical Characterization

  • NMR Spectroscopy: Confirms the tetrahydrocyclopenta ring saturation and ester methyl group.
  • Mass Spectrometry: Molecular ion peak at m/z 166 consistent with molecular weight.
  • IR Spectroscopy: Ester carbonyl stretch at ~1735 cm⁻¹; pyrazole N–N stretch observed.
  • X-ray Crystallography: Used in some studies to confirm bicyclic structure and stereochemistry.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Yield (%) Remarks
Pyrazole ring formation Cyclopentanone + hydrazine hydrate, reflux ethanol 60–85 Critical step for bicyclic core
Carboxylic acid introduction Oxidation or functionalization 70–80 Precursor to esterification
Esterification Methanol, acid catalyst, 50–70 °C >90 High yield, standard ester method
Hydrogenation Pd/C catalyst, H2, 1–3 atm, room temp 85–95 Controls tetrahydro ring saturation

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .

3. Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease .

Agricultural Applications

1. Pesticide Development
The compound's unique structure allows it to interact with biological systems in plants and pests. Research indicates potential use as a pesticide or herbicide due to its ability to disrupt metabolic processes in target organisms while being less harmful to non-target species .

2. Growth Regulators
In agricultural settings, derivatives of this compound are being explored as plant growth regulators. They can enhance growth rates and improve resistance to environmental stressors in crops .

Materials Science

1. Polymer Chemistry
this compound is being investigated for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create new materials with desirable mechanical and thermal properties .

2. Nanotechnology
The compound's properties are also being explored in the field of nanotechnology for the development of nanomaterials with specific functionalities, such as drug delivery systems or sensors .

Summary of Applications

FieldApplicationFindings/Notes
Medicinal ChemistryAnticancer activityInhibits proliferation in cancer cell lines
Anti-inflammatory propertiesModulates inflammatory pathways
Neuroprotective effectsProtects against oxidative stress
AgriculturePesticide developmentDisrupts metabolic processes in pests
Growth regulatorsEnhances growth rates and stress resistance
Materials SciencePolymer chemistryReactive functional groups for new materials
NanotechnologyDevelopment of nanomaterials for drug delivery

Case Studies

Case Study 1: Anticancer Activity
In a study involving several cancer cell lines (e.g., breast and lung cancer), this compound demonstrated IC50 values indicating potent activity against cell proliferation compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects
A preclinical model assessing the compound's anti-inflammatory efficacy showed a significant reduction in edema and inflammatory markers when treated with this compound compared to control groups .

Mechanism of Action

The mechanism of action of methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
  • 3(5)-Substituted pyrazoles

Uniqueness

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is unique due to its specific structural features and versatile reactivity. Unlike other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in various fields .

Biological Activity

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS No. 854405-75-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H10_{10}N2_2O2_2
  • Molecular Weight : 166.18 g/mol
  • IUPAC Name : 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
  • Physical Form : White to yellow solid
  • Purity : ≥95%

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. A notable study identified a derivative of pyrazole that exhibited significant cytotoxicity against various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. The following table summarizes key findings related to its anticancer activity:

Cell Line CC50_{50} (µM) Mechanism of Action
MDA-MB-231 (TNBC)0.25 - 0.49Induces ROS accumulation, mitochondrial depolarization
MDA-MB-468 (TNBC)0.30 - 0.50Activates caspase pathways, disrupts microtubules
Hs27 (non-cancerous)>10Selective cytotoxicity towards cancer cells

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

  • Reactive Oxygen Species (ROS) Accumulation : The compound promotes the generation of ROS, leading to oxidative stress and subsequent cell death.
  • Mitochondrial Dysfunction : Induction of mitochondrial depolarization triggers apoptotic signaling pathways.
  • Caspase Activation : The activation of caspase-3 and caspase-7 is critical for the execution phase of apoptosis.
  • Microtubule Disruption : The compound disrupts microtubule dynamics, affecting cell cycle progression and leading to cell cycle arrest in S and G2-M phases.

Case Studies

A comprehensive study published in Nature evaluated the effects of this compound on TNBC cell lines. The results demonstrated that treatment with the compound resulted in:

  • Increased Apoptotic Markers : Enhanced levels of phosphatidylserine externalization and PARP cleavage were observed.
  • Gene Expression Modulation : Transcriptome analysis revealed alterations in the expression of genes related to apoptosis and oxidative stress response.

Q & A

Q. What are the common synthetic routes for Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate?

The compound is synthesized via cyclocondensation of hydrazine derivatives with cyclopentenone or related carbonyl precursors. Microwave-assisted methods (e.g., 80°C for 12 hours in ethanol) enhance reaction efficiency and yield, as demonstrated in analogous pyrazole ester syntheses . Alternative routes employ transition metal catalysts, such as platinum, for regioselective cyclization of alkynyl precursors, ensuring stereochemical control .

Q. How is the structural integrity of this compound confirmed experimentally?

Key techniques include:

  • 1H/13C NMR : To verify ester (-COOCH3), pyrazole ring protons, and cyclopentane ring conformation.
  • High-resolution mass spectrometry (HRMS) : For exact molecular weight confirmation (e.g., m/z 180.20 for C9H12N2O2).
  • X-ray diffraction (XRD) : Used in related MOF ligand systems to resolve crystal packing and bond angles .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (nitrile gloves, safety goggles) and operate in fume hoods to avoid inhalation/contact.
  • Store in sealed containers at 2–8°C, segregated from oxidizing agents.
  • Spills require absorption with inert material (e.g., vermiculite) and disposal as hazardous waste, following protocols for pyrazole derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

  • Catalyst screening : Compare Pt (for cyclization) vs. Pd (for cross-coupling side reactions) .
  • Solvent polarity : Test DMF (polar aprotic) vs. EtOH (protic) to stabilize intermediates.
  • Temperature gradients : Systematic testing (60–100°C) with real-time monitoring via TLC/HPLC .
  • Microwave vs. conventional heating : Microwave irradiation reduces reaction time from 24 hours to 12 hours with comparable yields .

Q. How should researchers address discrepancies in reported spectroscopic data for derivatives?

  • Spectral standardization : Use CDCl3 or DMSO-d6 for NMR consistency; compare with DFT-calculated chemical shifts.
  • Single-crystal XRD : Resolves stereochemical ambiguities, as applied in MOF ligand systems .
  • MS/MS fragmentation : Analyze isotopic patterns to distinguish between isobaric derivatives (e.g., methyl vs. ethyl esters) .

Q. What potential applications exist in materials chemistry?

Structural analogs (e.g., triazolate ligands) are used in Fe(II)-based MOFs to study spin-state transitions under pressure. The ester group’s coordinative versatility suggests utility in:

  • Barocaloric materials : Investigate pressure-dependent entropy changes via HPPXRD .
  • Mechanical energy storage : Assess bond strength and void fraction effects on compressibility .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on thermal stability?

  • Perform thermogravimetric analysis (TGA) under inert (N2) vs. oxidative (O2) atmospheres.
  • Compare decomposition onset temperatures with structurally similar compounds (e.g., ethyl ester analogs ).
  • Correlate stability with substituent effects (e.g., electron-withdrawing ester groups vs. electron-donating amines) .

Q. Why do synthetic routes yield varying by-products?

  • Mechanistic studies : Probe intermediates via in situ IR or LC-MS to identify side reactions (e.g., hydrazine overaddition ).
  • Catalyst poisoning : Test for trace moisture or oxygen in Pt-catalyzed cyclizations, which may promote dimerization .

Methodological Recommendations

Q. What analytical workflows validate purity for biological studies?

  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect UV-active impurities (λ = 254 nm).
  • Chiral chromatography : Resolve enantiomers if asymmetric synthesis is attempted .
  • Elemental analysis : Confirm C/H/N ratios within 0.4% of theoretical values .

Q. How to design pressure-dependent studies for material applications?

  • High-pressure XRD (HPPXRD) : Measure lattice parameter changes in MOF analogs under 0–10 GPa .
  • Magnetic susceptibility : Correlate spin-state transitions (high-spin ↔ low-spin) with applied pressure .

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